molecular formula C7H6Cl2O2 B13951363 5-(Dichloroacetyl)cyclopent-2-en-1-one CAS No. 76430-32-5

5-(Dichloroacetyl)cyclopent-2-en-1-one

Cat. No.: B13951363
CAS No.: 76430-32-5
M. Wt: 193.02 g/mol
InChI Key: NOLHYTTUDFHCCY-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 5-(dichloroacetyl)- is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of cyclopentenone, featuring a dichloroacetyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 5-(dichloroacetyl)- typically involves the reaction of cyclopentenone with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of 2-Cyclopenten-1-one, 5-(dichloroacetyl)- follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Batch or continuous flow reactors

    Purification: Distillation or recrystallization to achieve high purity

    Safety Measures: Proper handling of dichloroacetyl chloride due to its corrosive nature

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 5-(dichloroacetyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

2-Cyclopenten-1-one, 5-(dichloroacetyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 5-(dichloroacetyl)- involves its interaction with molecular targets such as enzymes and receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: Lacks the dichloroacetyl group, making it less reactive in certain chemical reactions.

    5-Methyl-2-cyclopenten-1-one: Features a methyl group instead of a dichloroacetyl group, resulting in different chemical properties and reactivity.

    2-Cyclopenten-1-one, 3-(dichloroacetyl)-: Similar structure but with the dichloroacetyl group at a different position, leading to variations in reactivity and applications.

Uniqueness

2-Cyclopenten-1-one, 5-(dichloroacetyl)- is unique due to the presence of the dichloroacetyl group at the 5-position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

76430-32-5

Molecular Formula

C7H6Cl2O2

Molecular Weight

193.02 g/mol

IUPAC Name

5-(2,2-dichloroacetyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H6Cl2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h1,3-4,7H,2H2

InChI Key

NOLHYTTUDFHCCY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)C1C(=O)C(Cl)Cl

Origin of Product

United States

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